

Diallyl Trisulfide (DATS): Molecular Targets and Mechanisms in Prostate Cancer

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the molecular mechanisms underlying the anti-cancer effects of **Diallyl Trisulfide** (DATS), a key organosulfur compound derived from garlic, with a specific focus on its activity in prostate cancer. It consolidates findings from preclinical studies, detailing its impact on critical signaling pathways, summarizing quantitative data, and outlining common experimental protocols.

Core Molecular Mechanisms of DATS in Prostate Cancer

DATS exerts its anti-neoplastic effects on prostate cancer through a multi-targeted approach, primarily by inducing apoptosis, causing cell cycle arrest, and inhibiting pro-survival signaling pathways.

Induction of Apoptosis

DATS triggers programmed cell death in prostate cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway: DATS treatment modulates the balance of the Bcl-2 family of proteins. It
has been shown to induce the expression of pro-apoptotic proteins Bax and Bak while
downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1][2] This shift increases
mitochondrial outer membrane permeabilization (MOMP), leading to the release of

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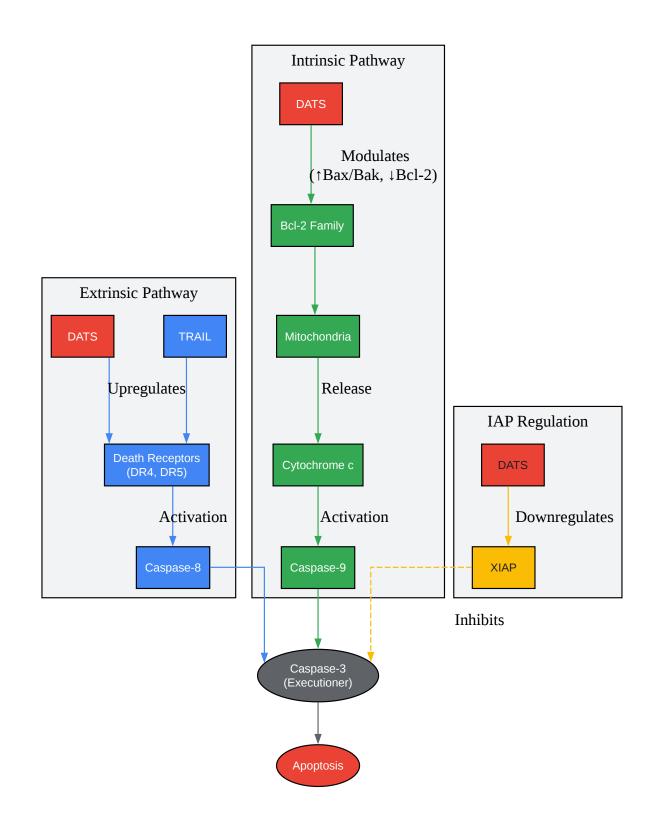




cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.[1][3] In PC-3 xenografts, DATS administration was correlated with a significant induction of Bax and Bak.[4]

- Extrinsic Pathway: DATS sensitizes prostate cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-induced apoptosis.[1][2] It upregulates the expression of death receptors DR4 and DR5 on the cell surface.[2] The engagement of these receptors leads to the activation of the initiator caspase-8, which in turn activates caspase-3, converging with the intrinsic pathway to execute apoptosis.[1][2]
- Inhibition of Apoptosis Proteins (IAPs): A critical mechanism for DATS-induced apoptosis is the suppression of the X-linked inhibitor of apoptosis protein (XIAP).[5][6] DATS treatment decreases XIAP protein levels in both cultured prostate cancer cells and in the dorsolateral prostates of TRAMP (Transgenic Adenocarcinoma of Mouse Prostate) mice.[5][6] Ectopic expression of XIAP has been shown to confer partial but significant protection against DATSinduced apoptosis, highlighting XIAP as a key molecular target.[5][6][7]





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Caption: DATS-induced apoptotic signaling pathways in prostate cancer.



Cell Cycle Arrest at G2/M Phase

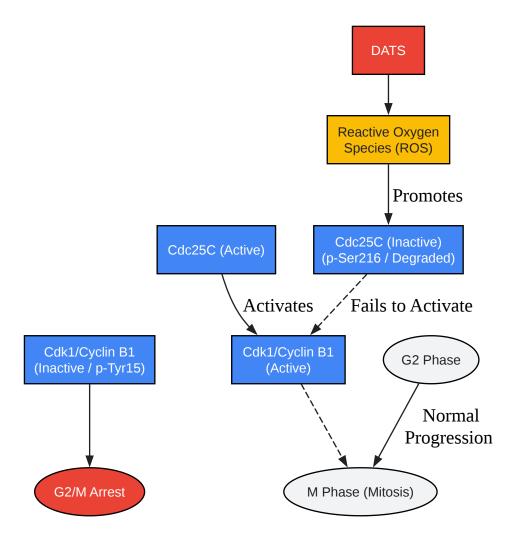
DATS effectively halts the proliferation of prostate cancer cells by inducing cell cycle arrest, most prominently at the G2/M transition.[8][9][10] This arrest is primarily mediated by the generation of reactive oxygen species (ROS).[9][11]

The key molecular events include:

- ROS Generation: DATS treatment leads to an increase in intracellular ROS.[9][11]
- Inactivation of Cdc25C: The elevated ROS levels cause the destruction and hyperphosphorylation (at Ser216) of the cell division cycle 25C (Cdc25C) phosphatase, a critical regulator of entry into mitosis.[9][10][11]
- Inhibition of Cdk1/Cyclin B1: The inactivation of Cdc25C prevents it from dephosphorylating
 and activating the cyclin-dependent kinase 1 (Cdk1). This results in an accumulation of the
 inactive, Tyr15-phosphorylated form of Cdk1 and the inhibition of the Cdk1/Cyclin B1 kinase
 complex, which is essential for mitotic entry.[9][12]
- Prometaphase Arrest: In addition to G2 arrest, DATS can cause a prometaphase arrest characterized by the accumulation of cyclin B1 and securin proteins.[8][13]

Interestingly, normal prostate epithelial cells (PrEC) are significantly more resistant to DATS-induced G2/M arrest compared to prostate cancer cells, suggesting a degree of cancer cell selectivity.[9][10]





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Caption: Mechanism of DATS-induced G2/M cell cycle arrest.

Inhibition of Pro-Survival Signaling Pathways

DATS actively suppresses key signaling cascades that are often hyperactivated in prostate cancer to promote cell survival and proliferation.

• PI3K/Akt Pathway: DATS is a potent inhibitor of the PI3K/Akt signaling axis.[14][15] Treatment of PC-3 and DU145 cells with 40 μM DATS leads to a rapid decrease in the phosphorylation of Akt at key residues (Ser473 and Thr308), thereby inhibiting its kinase activity.[14][15][16] This inactivation is associated with the downregulation of the insulin-like growth factor receptor 1 (IGF-R1).[14][15] A downstream consequence of Akt inactivation is the dephosphorylation of the pro-apoptotic protein BAD, which promotes its translocation to



the mitochondria to induce cell death.[14][15] Ectopic expression of a constitutively active form of Akt provides significant protection against DATS-induced apoptosis.[14]

- Androgen Receptor (AR) Signaling: In androgen-sensitive prostate cancer cells (LNCaP, C4-2), DATS effectively suppresses AR signaling.[1][17][18] It decreases the protein and mRNA levels of the AR and inhibits its transcriptional activity.[1][17][18] This leads to a reduction in the expression of AR target genes, such as prostate-specific antigen (PSA), with both intracellular and secreted PSA levels being suppressed.[1][17] Furthermore, DATS inhibits the nuclear translocation of the AR induced by the synthetic androgen R1881.[1][17]
- STAT3 Pathway: DATS inhibits both constitutive and IL-6-induced phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at Tyr705 in DU145 and LNCaP cells.
 [19] This inhibition is correlated with a decrease in the phosphorylation of the upstream kinase JAK2.[19]

Quantitative Data Summary

The anti-cancer effects of DATS have been quantified in numerous in vitro and in vivo studies.

Table 1: In Vitro Efficacy of DATS on Prostate Cancer Cell Lines



Cell Line	Concentration	Time	Effect	Reference
PC-3, DU145	40 μΜ	4 hours	Decreased p-Akt (Ser473, Thr308); Decreased p- BAD (Ser155, Ser136)	[14][15]
PC-3, LNCaP	20-40 μΜ	8 hours	Decreased XIAP protein levels	[5]
PC-3, DU145	Not specified	-	G2/M phase cell cycle arrest	[9]
LNCaP, C4-2	Concentration- dependent	-	Decreased AR protein and mRNA; Decreased PSA levels	[17][18]
DU145, LNCaP	20-40 μΜ	6-24 hours	Decreased constitutive and IL-6-induced p- STAT3 (Tyr705)	[19]

Table 2: In Vivo Efficacy of DATS in Prostate Cancer Models



Model	DATS Dosage	Duration	Key Outcomes	Reference
PC-3 Xenograft (Athymic Mice)	6 μmol, oral gavage, 3x/week	20 days	~3-fold lower average tumor volume vs. control; Increased apoptotic bodies; Induction of Bax and Bak	[4][20]
TRAMP Mice	1-2 mg/day, oral gavage, 3x/week	13 weeks	34-41% lower incidence of poorly-differentiated carcinoma; 64-76% reduction in area of poorly-differentiated carcinoma; Decreased lung metastasis multiplicity	[7][8][13]
TRAMP Mice	2 mg/day	13 weeks	~46% lower PCNA expression in dorsolateral prostate vs. control; Increased cyclin B1 and securin proteins	[8][13]
TRAMP Mice	Not specified	-	Significant downregulation of XIAP protein in dorsolateral prostate	[5][6]



Experimental Protocols

The following sections describe generalized methodologies for key experiments cited in the study of DATS's effects on prostate cancer.

Cell Culture and DATS Treatment

- Cell Lines: Human prostate cancer cell lines PC-3 (androgen-independent), DU145 (androgen-independent), and LNCaP (androgen-dependent) are commonly used.
- Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO₂.
- DATS Preparation: DATS (purity >98%) is dissolved in DMSO to create a stock solution (e.g., 20-40 mM). The stock is stored at -20°C.
- Treatment: On the day of the experiment, the DATS stock solution is diluted in the complete culture medium to the desired final concentrations (e.g., 10, 20, 40 µM). The final DMSO concentration in the medium should be kept low (<0.1%) to avoid solvent-induced effects. Control cells are treated with an equivalent amount of DMSO vehicle.

Western Blot Analysis

- Cell Lysis: After DATS treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
- Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford protein assay.
- SDS-PAGE: Equal amounts of protein (e.g., 20-50 μg) per sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and separated by size on a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE).
- Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

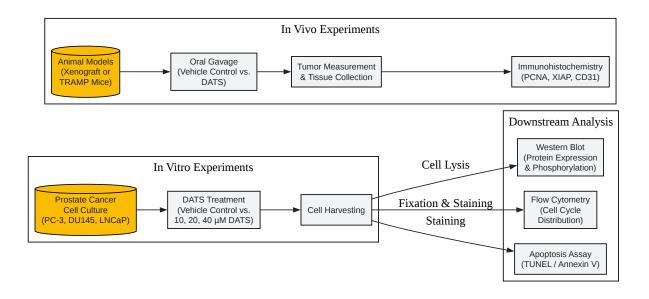


- Blocking: The membrane is blocked for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.
- Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-Akt, anti-p-Akt, anti-Bax, anti-XIAP, anti-AR) overnight at 4°C, followed by washing in TBST.
- Detection: The membrane is then incubated with a horseradish peroxidase (HRP)conjugated secondary antibody for 1 hour at room temperature. After further washing, the
 protein bands are visualized using an enhanced chemiluminescence (ECL) detection
 system. β-actin or GAPDH is often used as a loading control.

Cell Cycle Analysis by Flow Cytometry

- Cell Collection: Following DATS treatment for a specified duration (e.g., 24 hours), both floating and adherent cells are collected.
- Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol while vortexing gently. The fixed cells are stored at -20°C for at least 2 hours.
- Staining: The fixed cells are washed to remove ethanol and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.
- Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages
 of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using cell cycle
 analysis software.





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Caption: General experimental workflow for studying DATS in prostate cancer.

In Vivo Xenograft and TRAMP Mouse Models

- PC-3 Xenograft Model:
 - Cell Implantation: Male athymic nude mice (4-6 weeks old) are subcutaneously implanted with a suspension of PC-3 cells (e.g., 1-2 x 10⁶ cells) in a mixture of medium and Matrigel.
 - Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups.
 - DATS Administration: DATS is administered by oral gavage (e.g., 1-6 μmol/mouse) three times a week. The control group receives the vehicle (e.g., corn oil).
 - Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length x width²)/2.



 Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for analyses like Western blotting or immunohistochemistry (IHC) for markers of apoptosis (TUNEL) and proliferation (PCNA, Ki-67).[4][8][13]

TRAMP Model:

- Model: TRAMP mice spontaneously develop prostate tumors that progress to metastatic disease, mimicking human prostate cancer progression.[8]
- Treatment: DATS administration (e.g., 1-2 mg/day, 3x/week) is typically started at an early age (e.g., 8 weeks) and continued for a defined period (e.g., 13 weeks).[8][13]
- Endpoint Analysis: At the study's conclusion, the urogenital tract is weighed, and the
 prostate lobes are dissected. Tissues are fixed in formalin and embedded in paraffin for
 histopathological evaluation to assess cancer grade and progression. IHC is used to
 analyze protein expression (e.g., AR, XIAP, cyclin B1).[8][13][17]

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